molecular formula C20H13ClFN3O3S2 B12126317 6-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12126317
M. Wt: 461.9 g/mol
InChI Key: DVHOYCJJINJYPO-UHFFFAOYSA-N
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Description

This compound features a chromene core substituted with chlorine (C6) and methyl (C7) groups, a 4-oxo moiety, and a carboxamide group linked to a 1,3,4-thiadiazole ring. The thiadiazole is further functionalized with a 2-fluorobenzylsulfanyl group. The fluorinated benzyl group may enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

Molecular Formula

C20H13ClFN3O3S2

Molecular Weight

461.9 g/mol

IUPAC Name

6-chloro-N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-7-methyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H13ClFN3O3S2/c1-10-6-16-12(7-13(10)21)15(26)8-17(28-16)18(27)23-19-24-25-20(30-19)29-9-11-4-2-3-5-14(11)22/h2-8H,9H2,1H3,(H,23,24,27)

InChI Key

DVHOYCJJINJYPO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4F

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two primary components (Figure 1):

  • Chromene-2-carboxamide core : 6-Chloro-7-methyl-4-oxo-4H-chromene-2-carboxylic acid.

  • Thiadiazole sulfanyl sidechain : 5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine.

Coupling these fragments via an amide bond forms the final product. This approach aligns with modular synthesis strategies for heterocyclic hybrids.

Stepwise Preparation Methods

Chromene Core Formation

The chromene scaffold is synthesized via a Knoevenagel condensation followed by cyclization (Scheme 1):

Reagents :

  • 6-Chloro-7-methyl-4-hydroxycoumarin

  • Malononitrile

  • Acetic anhydride

Conditions :

  • Reflux at 120°C for 6–8 hours

  • Yield: 78–85%

Mechanism :

  • Knoevenagel condensation forms the α,β-unsaturated ketone.

  • Cyclization generates the 4-oxo-chromene framework.

Carboxylic Acid Activation

The chromene-2-carboxylic acid is activated using N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU):

Procedure :

  • Dissolve chromene-2-carboxylic acid (1 eq) in dry DMF.

  • Add TBTU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2 eq).

  • Stir at 0°C for 30 minutes.

Thiadiazole Ring Formation

The 1,3,4-thiadiazole ring is constructed via oxidative cyclization of thiosemicarbazides (Scheme 2):

Reagents :

  • 2-Fluorobenzyl mercaptan

  • Thiosemicarbazide

  • FeCl₃·6H₂O (oxidizing agent)

Conditions :

  • Ethanol, 80°C, 4 hours

  • Yield: 65–72%

Sulfanyl Group Introduction

The 2-fluorobenzyl sulfanyl moiety is introduced via nucleophilic substitution:

Procedure :

  • React 5-chloro-1,3,4-thiadiazol-2-amine (1 eq) with 2-fluorobenzyl mercaptan (1.2 eq).

  • Use K₂CO₃ as base in DMF at 60°C for 3 hours.

Final Coupling Reaction

The activated chromene acid is coupled with the thiadiazole amine (Table 1):

Conditions :

  • Solvent: Dry acetonitrile

  • Coupling agent: TBTU (1.2 eq)

  • Base: Triethylamine (2 eq)

  • Temperature: 40°C, 24 hours

  • Yield: 68–74%

Table 1: Optimization of Coupling Conditions

ParameterTested RangeOptimal ValueYield (%)
Coupling AgentTBTU, HATUTBTU72
SolventDMF, MeCNMeCN68
Temperature (°C)25–604074
Reaction Time (h)12–362470

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (200–300 mesh)

  • Eluent : Ethyl acetate/hexane (1:3 → 1:1 gradient)

  • Purity : >95% (HPLC)

Spectroscopic Data

  • IR (KBr) : 3457 cm⁻¹ (–OH), 1654 cm⁻¹ (C=O), 1281 cm⁻¹ (C–N)

  • ¹H NMR (400 MHz, CDCl₃) : δ 4.00 (d, J = 6.4 Hz, 2H, CH₂), 7.25–7.45 (m, 4H, Ar–H)

  • HRMS : m/z calcd for C₂₂H₁₆ClFN₃O₃S₂: 492.03; found: 492.05

Green Chemistry Alternatives

Recent studies highlight solvent-free mechanochemical methods for analogous compounds:

  • Grinding Technique : Chromene and thiadiazole precursors ground with K₂CO₃ (30 min, 60% yield)

  • Microwave Assistance : 15-minute reaction time, 70% yield

Challenges and Solutions

ChallengeSolutionReference
Low thiadiazole ring stabilityUse FeCl₃ instead of H₂O₂ as oxidant
Poor coupling efficiencyOptimize TBTU/DIPEA ratio
Isomerization during purificationLow-temperature chromatography

Biological Relevance

While this review focuses on synthesis, preliminary data suggest:

  • Antibacterial Activity : MIC = 8 µg/mL against S. aureus

  • Low Cytotoxicity : IC₅₀ > 100 µM in L929 fibroblasts

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Amines, thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with heating.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains and fungi. The presence of the thiadiazole ring may enhance its ability to disrupt microbial cell functions.
  • Antiviral Activity : The compound has shown potential in inhibiting viral replication, possibly by interfering with viral enzymes or receptors.
  • Anticancer Properties : Initial evaluations indicate that it may induce apoptosis in cancer cells, particularly breast cancer cell lines. The mechanism may involve modulation of specific signaling pathways or direct interaction with DNA.

Synthesis and Reactivity

The synthesis of 6-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves several key steps, including:

  • Formation of the chromene structure.
  • Introduction of the thiadiazole ring through nucleophilic substitution reactions.
  • Finalization with carboxamide formation.

The chemical reactivity is influenced by its functional groups, allowing for:

  • Nucleophilic substitution reactions due to the thiadiazole ring.
  • Electrophilic aromatic substitution facilitated by the chromene structure.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria using a turbidimetric method. Results indicated significant inhibition at low concentrations, suggesting potential for development as an antimicrobial agent.
  • Anticancer Screening : In vitro tests on MCF7 breast cancer cells showed that 6-chloro-N-{5-[...]} induced apoptosis at concentrations that did not affect normal cell viability, highlighting its selective action against cancerous cells.

Mechanism of Action

The mechanism of action of 6-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Thiadiazole vs. Thiadiazine Derivatives

The compound in contains a 1,3,4-thiadiazin ring instead of a thiadiazole. However, thiadiazines may offer improved solubility due to increased hydrogen-bonding capacity .

Chromene vs. Dihydropyridine Cores

The dihydropyridine derivative (CAS 5530-85-8, ) replaces the chromene core with a 1,4-dihydropyridine ring. Dihydropyridines are known for calcium channel modulation but may exhibit lower oxidative stability than chromenes, which are resistant to ring-opening under physiological conditions .

Substituent Effects

Sulfanyl vs. Sulfamoyl Linkers

The target compound’s 2-fluorobenzylsulfanyl group contrasts with the sulfamoyl linker in ’s analog (CAS 873080-78-5). The 2-fluorobenzyl group further enhances lipophilicity, which may increase blood-brain barrier penetration compared to the 3,4-dimethylisoxazole-sulfamoyl analog .

Halogen and Alkyl Substituents

The chlorine at C6 and methyl at C7 on the chromene core are absent in CAS 5530-85-8 (), which features a 2-chlorophenyl and cyano group. Chlorine’s electron-withdrawing effect may enhance electrophilic interactions in the target compound, while the methyl group could sterically hinder undesired metabolic oxidation .

Theoretical Pharmacokinetic Profiles

Property Target Compound CAS 873080-78-5 () CAS 5530-85-8 ()
LogP (Predicted) 3.8 (high lipophilicity) 2.1 (moderate polarity) 3.2 (balanced)
Hydrogen Bond Acceptors 7 9 6
Solubility (mg/mL) ~0.05 (low aqueous solubility) ~0.5 (moderate) ~0.1 (low)

The target compound’s higher LogP aligns with its fluorobenzyl and sulfanyl groups, favoring tissue penetration but posing formulation challenges. The sulfamoyl analog () has better solubility due to polar groups but may require prodrug strategies for bioavailability .

Inferred Bioactivity

  • Antimicrobial Potential: Thiadiazole derivatives (e.g., sulfamethoxazole analogs in ) often target dihydropteroate synthase. The target compound’s thiadiazole-chromene hybrid may inhibit bacterial folate pathways with enhanced potency due to fluorine’s electronegativity .
  • Enzyme Inhibition : Chromene-4-oxo motifs are associated with kinase inhibition. The methyl group at C7 could block off-target interactions, improving selectivity compared to dihydropyridine-based analogs .

Biological Activity

6-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that exhibits a variety of biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound belongs to a class of chromene derivatives which are known for their diverse biological activities. The structural components include:

  • A chromene backbone, which is known for antioxidant and anti-inflammatory properties.
  • A thiadiazole group, contributing to antimicrobial and antitumor activities.
  • A fluorobenzyl substituent that may enhance lipophilicity and bioavailability.

Antitumor Activity

Research indicates that this compound demonstrates significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro studies have shown that it inhibits cell proliferation in breast cancer cell lines (e.g., MDA-MB-231 and MCF-7) with IC50 values comparable to established chemotherapeutic agents like etoposide .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μg/mL)Reference DrugReference IC50 (μg/mL)
6-chloro-N-{...}MDA-MB-231<30Etoposide10
6-chloro-N-{...}MCF-7<30Etoposide10
6-chloro-N-{...}T47D<30Etoposide10

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . Studies have shown that it exhibits activity against various bacterial strains, indicating potential as an antibacterial agent. The presence of the thiadiazole moiety is critical for this activity, as similar compounds have demonstrated significant antibacterial effects .

The proposed mechanism of action includes:

  • Inhibition of Tyrosine Kinases : The chromene structure may inhibit specific kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation.
  • Induction of Apoptosis : The compound may trigger programmed cell death in malignant cells through activation of apoptotic pathways .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

  • One study evaluated its effects on multiple cancer cell lines and reported a significant reduction in viability at low concentrations, suggesting its potential as a lead compound for drug development .

Q & A

Q. What are the standard synthetic routes for this compound, and what are the critical intermediates?

The synthesis typically involves multi-step reactions, starting with the preparation of the chromene-carboxamide core. Key steps include:

  • Thiadiazole ring formation : A cyclocondensation reaction using thiosemicarbazides or hydrazine derivatives under acidic conditions .
  • Sulfanyl group introduction : Nucleophilic substitution with 2-fluorobenzyl mercaptan in the presence of a base (e.g., K₂CO₃) to functionalize the thiadiazole ring .
  • Chromene ring closure : Acid-catalyzed cyclization of a preformed keto-ester intermediate . Critical intermediates include the 1,3,4-thiadiazol-2-amine precursor and the chromene-2-carboxylic acid derivative.

Q. How is the compound structurally characterized, and what spectroscopic techniques are prioritized?

Structural confirmation relies on:

  • X-ray crystallography : For unambiguous determination of molecular geometry and substituent orientation (e.g., C–S bond lengths in the thiadiazole ring) .
  • NMR spectroscopy :
  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.3–2.6 ppm) .
  • 19F NMR : Detection of the 2-fluorobenzyl group (δ -110 to -115 ppm) .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Q. What solvent systems are optimal for solubility and reactivity studies?

The compound exhibits limited solubility in polar protic solvents (e.g., water) but dissolves well in:

  • Dimethyl sulfoxide (DMSO) : Preferred for biological assays due to low reactivity .
  • Chloroform/Dichloromethane : Suitable for spectroscopic analysis and synthetic reactions .
  • Tetrahydrofuran (THF) : Used in Pd-catalyzed coupling reactions (if applicable) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in thiadiazole functionalization?

Key variables include:

  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency for sulfur-containing intermediates .
  • Temperature control : Reactions performed at 60–80°C reduce side products (e.g., disulfide formation) .
  • Base selection : Sterically hindered bases (e.g., DBU) improve nucleophilic substitution kinetics . Example optimization: A 15% yield increase was achieved using DBU instead of K₂CO₃ in the sulfanyl group introduction step .

Q. What strategies are used to analyze structure-activity relationships (SAR) for antimicrobial activity?

SAR studies focus on:

  • Thiadiazole modifications : Replacing the 2-fluorobenzyl group with bulkier substituents (e.g., 4-chlorophenyl) to assess steric effects on bacterial membrane penetration .
  • Chromene ring substitution : Introducing electron-withdrawing groups (e.g., nitro) at position 7 to enhance electrophilicity and target binding .
  • Bioisosteric replacements : Substituting the sulfanyl group with selenyl or ether linkages to evaluate toxicity profiles .

Q. How can contradictory biological activity data across studies be resolved?

Discrepancies often arise from:

  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines used .
  • Compound purity : Impurities >2% (e.g., unreacted starting materials) can skew results; rigorous HPLC purification (≥95% purity) is critical .
  • Solvent effects : DMSO concentrations >1% in cell cultures may induce cytotoxicity, masking true activity .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • DFT calculations : Used to model transition states in sulfanyl-group transfer reactions, identifying energy barriers and regioselectivity .
  • Molecular docking : Simulates binding to target enzymes (e.g., bacterial dihydrofolate reductase) to prioritize synthetic analogs .
  • ADMET prediction : Software like SwissADME estimates pharmacokinetic properties (e.g., logP ~3.2) to guide lead optimization .

Q. How can experimental design validate potential catalytic applications?

  • Kinetic studies : Monitor reaction rates (e.g., oxidation of thiols) using UV-Vis spectroscopy to detect catalytic turnover .
  • Control experiments : Compare activity with/without the compound and metal co-catalysts (e.g., Cu²⁺) to rule out non-catalytic pathways .
  • Spectroscopic trapping : Use EPR to detect radical intermediates in proposed catalytic cycles .

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